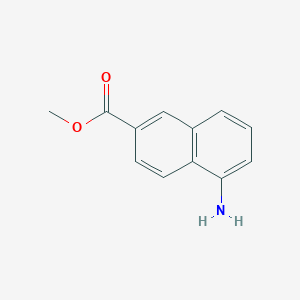

Methyl 5-amino-2-naphthoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H11NO2 |

|---|---|

Molecular Weight |

201.22 g/mol |

IUPAC Name |

methyl 5-aminonaphthalene-2-carboxylate |

InChI |

InChI=1S/C12H11NO2/c1-15-12(14)9-5-6-10-8(7-9)3-2-4-11(10)13/h2-7H,13H2,1H3 |

InChI Key |

FQINCIUCUPLHKP-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=CC2=C(C=C1)C(=CC=C2)N |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C(=CC=C2)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Methyl 5 Amino 2 Naphthoate

Esterification Pathways from Substituted Naphthoic Acids

The creation of the methyl ester functionality is a critical step, typically proceeding from the corresponding carboxylic acid, 5-aminonaphthalene-2-carboxylic acid. The choice of esterification method depends on factors such as substrate sensitivity, desired yield, and reaction scale.

Acid-Catalyzed Esterification Protocols

The most common method for esterifying carboxylic acids is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. chemguide.co.uk For the synthesis of Methyl 5-amino-2-naphthoate, 5-aminonaphthalene-2-carboxylic acid is reacted with methanol (B129727) using a catalyst like concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.uk The reaction is reversible and is typically driven to completion by using an excess of methanol or by removing the water formed during the reaction. chemguide.co.uk

Inorganic acids are frequently chosen as catalysts. For instance, in the esterification of related naphthalenedicarboxylic acids, a weight ratio of sulfuric acid to the diacid of at least 1:10 is recommended, with an alcohol-to-acid weight ratio in the range of 7.0:1 to 15.0:1. google.com The reaction may be conducted at elevated temperatures, sometimes up to 220°C, to achieve a reasonable conversion rate. google.com

Another approach is the Steglich esterification, which is particularly effective for sensitive or sterically hindered carboxylic acids. organic-chemistry.org This method uses a coupling agent, typically dicyclohexylcarbodiimide (B1669883) (DCC), and a catalyst, 4-dimethylaminopyridine (B28879) (DMAP). The reaction proceeds under mild, room-temperature conditions, which helps to suppress the formation of side products. organic-chemistry.org

Optimized Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of the esterification process. Key variables include the choice of catalyst, solvent, temperature, and reaction time.

For acid-catalyzed methods, the concentration of the acid catalyst and the removal of water are significant factors. Using dehydrating agents or setting up the reaction to distill off the water as it forms can substantially improve the yield. google.com For the Steglich method, the addition of 3-10 mol% of DMAP can dramatically accelerate the DCC-activated esterification, leading to high yields even for sterically demanding esters at room temperature. organic-chemistry.org The procedure involves dissolving the carboxylic acid and DMAP in an anhydrous solvent like dichloromethane (B109758) (CH₂Cl₂), adding the alcohol, and then introducing DCC at a low temperature (0°C) before allowing the reaction to proceed at room temperature. organic-chemistry.org

Table 1: Comparison of Esterification Protocols for Naphthoic Acids

| Method | Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Fischer-Speier Esterification | Carboxylic Acid, Methanol, H₂SO₄ (conc.) | Heat/Reflux, Excess Methanol | Low cost of reagents, suitable for large scale. | Reversible reaction, harsh conditions (high temp, strong acid), may not be suitable for sensitive substrates. |

| Steglich Esterification | Carboxylic Acid, Methanol, DCC, DMAP | Room Temperature, Anhydrous CH₂Cl₂ | High yields, mild conditions, suitable for sensitive and sterically hindered acids, suppresses side products. organic-chemistry.org | Higher cost of reagents (DCC, DMAP), formation of dicyclohexylurea byproduct which must be filtered. organic-chemistry.org |

Introduction of the Amino Functionality at the Naphthalene (B1677914) Ring

The introduction of the amino group at the C-5 position of the naphthalene ring is a pivotal transformation. This can be achieved through several strategic routes, most notably through the reduction of a nitro group precursor.

Reductive Amination Strategies

Reductive amination offers a direct pathway to amines from carbonyl compounds. organic-chemistry.org In a hypothetical synthesis of this compound, this would involve a precursor such as a methyl 5-oxo-2-naphthoate derivative. The ketone would react with an ammonia (B1221849) source to form an intermediate imine, which is then reduced in situ to the desired amine. almerja.com Common reducing agents for this transformation include sodium borohydride (B1222165) or catalytic hydrogenation. organic-chemistry.org This method is highly versatile and can tolerate various functional groups, including esters, if the conditions are chosen carefully. organic-chemistry.org Heterogeneous catalysts, such as gold or silver supported on titanium dioxide (Au/TiO₂ or Ag/TiO₂), have also been shown to be effective for the reductive amination of aromatic carboxylic acids. tudelft.nl

Functional Group Interconversions on the Naphthalene Core

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis where one functional group is converted into another. wikipedia.orgsolubilityofthings.com The synthesis of this compound relies heavily on FGI.

The most critical FGI in the dominant synthetic route is the reduction of a nitro group to an amine (NO₂ → NH₂), as detailed in section 2.2.2. This is a classic and reliable transformation in aromatic chemistry. almerja.com

The synthesis of this compound and its ethyl ester analog is well-documented, with the reduction of a nitro-substituted precursor being a primary and highly effective strategy.

A common route involves the catalytic hydrogenation of the corresponding nitro compound. For instance, Ethyl 5-amino-2-naphthoate has been synthesized by the hydrogenation of Ethyl 5-nitro-2-naphthoate. prepchem.comepo.org This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. prepchem.comepo.org The process is notable for its high yield, often achieving quantitative conversion of the nitro compound to the desired amine. epo.org Following the reduction, the resulting amino ester can be used directly in subsequent reactions or be hydrolyzed to the corresponding carboxylic acid. epo.org

Another approach involves the esterification of the parent amino acid, 5-amino-2-naphthoic acid. This can be achieved through Fischer esterification, where the carboxylic acid is heated with the desired alcohol (methanol, in this case) in the presence of a strong acid catalyst, such as sulfuric acid. byjus.comlibretexts.org This reversible reaction's equilibrium is typically shifted towards the product by using an excess of the alcohol. libretexts.org

Modern advancements in synthetic chemistry, such as the use of microwave irradiation, have been shown to accelerate reaction times and improve yields for the synthesis of various amino acid derivatives and heterocyclic compounds. mdpi.comnanobioletters.comoatext.comnih.govmdpi.com While not specifically detailed for this compound in the provided sources, these techniques present a promising avenue for optimizing its synthesis. oatext.comnih.gov

Table 1: Synthesis of Ethyl 5-amino-2-naphthoate via Catalytic Hydrogenation

| Starting Material | Reagents & Catalyst | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Ethyl 5-nitro-2-naphthoate | H₂, 10% Pd/C | Ethanol (B145695) (EtOH) | 50 psi, 3.5 hours | Ethyl 5-amino-2-naphthoate | 100% | prepchem.comepo.org |

Analogous Synthetic Routes and Mechanistic Insights from Related Naphthoates

Examining the synthesis of related naphthoate compounds provides valuable mechanistic insights and showcases a broader range of synthetic strategies for functionalizing the naphthalene core.

The synthesis of various naphthoate derivatives can be achieved through one-pot, metal-free sequential reactions. rsc.org For example, new alkyl 1-naphthoates have been synthesized through a multistep reaction between acenaphthoquinone and 1,3-diketones in the presence of various alcohols. rsc.org This process proceeds via a sequential addition/oxidation mechanism, involving the C-C oxidative cleavage of a vicinal diol intermediate. rsc.org

In the biosynthesis of menaquinone (vitamin K₂), the enzyme 5,8-dihydroxy-2-naphthoate synthase (MqnD) catalyzes the conversion of a complex precursor to 5,8-dihydroxy-2-naphthoic acid. nih.govacs.orgacs.org Mechanistic studies suggest the reaction proceeds through a hemiacetal ring-opening, followed by tautomerization and a retro-aldol reaction. acs.org Chemoenzymatic synthesis routes have been developed to produce the necessary substrates for these studies, sometimes employing fluorinated analogues to enhance yield through an ipso substitution mechanism. nih.govacs.org

Furthermore, microwave-assisted synthesis has been effectively used to prepare positional isomers of aminohydroxynaphthoic acids. researchgate.net A microwave-assisted Friedel-Crafts acylation followed by hydrolysis and esterification can produce a mixture of 5-amino- and 7-amino-substituted naphthoic esters. researchgate.net The challenge of isomer separation in such cases highlights the importance of regioselectivity in the synthetic design. researchgate.net The nitration of naphthoic acid derivatives, for instance, can be challenging, often yielding a mixture of isomers. unimi.it

Isolation and Purification Techniques in Target Compound Synthesis

The isolation and purification of this compound and its analogs are critical steps to ensure the final product's purity for subsequent applications. A variety of standard and advanced techniques are employed.

Crystallization is a fundamental method for purifying solid organic compounds. The process relies on the differences in solubility of the target compound and impurities in a given solvent system. For related compounds like methyl esters of palm oil and methyl 3-hydroxy-2-naphthoate, crystallization from solvents such as methanol has been effectively used. researchgate.net Recrystallization can significantly improve the purity of the final product. google.commdpi.com The thermal behavior, including melting and crystallization points, can be analyzed using techniques like Differential Scanning Calorimetry (DSC). researchgate.net

Chromatography offers a powerful suite of techniques for separating complex mixtures.

Column Chromatography: This is a standard method for purifying organic compounds. scielo.org.mx For instance, N-benzoyl amino acid methyl esters are often purified using column chromatography on silica (B1680970) gel with solvent systems like hexane-EtOAc. scielo.org.mx

High-Performance Liquid Chromatography (HPLC): HPLC is used for both analytical and preparative separations, offering high resolution and efficiency. It is particularly useful for separating isomers, such as in the case of methamphetamine, where chiral columns are employed. nih.govnih.gov

Ion-Exchange Chromatography: This technique is effective for purifying charged molecules like amino acids. google.comnih.gov It has been used in the large-scale purification of amino acids from fermentation broths. google.com

Centrifugal Partition Chromatography (CPC): As a form of liquid-liquid chromatography, CPC avoids the use of solid stationary phases and is effective for preparative-scale purification of isomers. rotachrom.com

Selective Precipitation is another useful technique, especially for separating isomers. In the synthesis of aminohydroxynaphthoic esters, a mixture of the 5-amino and 7-amino isomers was successfully separated by precipitating the 5-amino isomer as an insoluble cobalt(II) complex salt, allowing for the convenient isolation of the 7-amino isomer. researchgate.net Similarly, differences in the stability of chelates with inorganic salts can be exploited to separate isomers. google.com

High Resolution Spectroscopic and Structural Characterization of Methyl 5 Amino 2 Naphthoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds. By observing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.

In the ¹H NMR spectrum of Methyl 5-amino-2-naphthoate, distinct signals are expected for the aromatic protons, the amino group protons, and the methyl ester protons. The aromatic protons will appear in the downfield region, typically between δ 7.0 and 8.5 ppm, due to the deshielding effect of the naphthalene (B1677914) ring system. The specific chemical shifts and coupling patterns (multiplicities) will be influenced by the positions of the amino and methyl ester substituents. The amino group (-NH₂) protons are expected to produce a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration, but typically appears in the range of δ 4.0-5.0 ppm. The methyl protons of the ester group (-OCH₃) will give rise to a sharp singlet, expected to be in the upfield region around δ 3.9 ppm.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| H-1 | 8.0-8.2 | d | 8.0-9.0 |

| H-3 | 7.8-8.0 | d | 8.0-9.0 |

| H-4 | 7.3-7.5 | s | - |

| H-6 | 7.2-7.4 | dd | 8.0-9.0, 2.0-3.0 |

| H-7 | 7.5-7.7 | t | 7.5-8.5 |

| H-8 | 7.0-7.2 | d | 7.0-8.0 |

| -NH₂ | 4.0-5.0 | br s | - |

| -OCH₃ | ~3.9 | s | - |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, ten distinct signals are expected for the naphthalene ring carbons, one for the carbonyl carbon of the ester, and one for the methyl carbon. The carbonyl carbon is the most deshielded and will appear at the downfield end of the spectrum, typically in the range of δ 165-175 ppm. The aromatic carbons will resonate in the region of δ 110-150 ppm. The carbon atom attached to the amino group (C-5) will be significantly shielded compared to the other aromatic carbons. The methyl carbon of the ester group will be the most shielded, appearing at approximately δ 52 ppm.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 | 125-130 |

| C-2 | 130-135 |

| C-3 | 120-125 |

| C-4 | 128-132 |

| C-4a | 126-130 |

| C-5 | 145-150 |

| C-6 | 115-120 |

| C-7 | 125-130 |

| C-8 | 110-115 |

| C-8a | 130-135 |

| C=O | 165-170 |

| -OCH₃ | 50-55 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between adjacent aromatic protons, helping to trace the connectivity within the naphthalene ring system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton and carbon atoms. This would allow for the definitive assignment of the protonated carbons in the molecule by linking the signals from the ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is a powerful tool for identifying quaternary (non-protonated) carbons and for confirming the placement of the substituents. For instance, correlations from the methyl protons to the carbonyl carbon and the C-2 carbon would confirm the methyl ester group's position.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space interactions between protons that are in close proximity. This can be used to confirm the spatial arrangement of the substituents on the naphthalene ring.

The choice of solvent can significantly influence NMR spectra. Solvents can interact with the solute through hydrogen bonding, polarity effects, and anisotropic effects, leading to changes in chemical shifts. For this compound, the chemical shift of the amino protons would be particularly sensitive to the solvent, as protic solvents can engage in hydrogen bonding and chemical exchange. Aromatic solvents like benzene-d₆ can induce significant shifts in the proton resonances due to their magnetic anisotropy, a phenomenon known as the Aromatic Solvent Induced Shift (ASIS). A systematic study using a range of solvents with varying polarities and properties (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) would be necessary to fully characterize these effects and to aid in the assignment of ambiguous signals.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy probes the vibrational modes of a molecule and provides a characteristic "fingerprint" that is unique to the compound.

The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. The amino group will show N-H stretching vibrations in the region of 3300-3500 cm⁻¹. Primary amines typically show two bands in this region, corresponding to symmetric and asymmetric stretching. The carbonyl group (C=O) of the ester will produce a strong, sharp absorption band around 1700-1725 cm⁻¹. The C-O stretching of the ester will be visible in the 1200-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring will appear in the 1450-1600 cm⁻¹ range.

Predicted FTIR Data for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric) | 3400-3500 | Medium |

| N-H Stretch (symmetric) | 3300-3400 | Medium |

| Aromatic C-H Stretch | 3000-3100 | Medium-Weak |

| Aliphatic C-H Stretch (-OCH₃) | 2850-2960 | Medium-Weak |

| C=O Stretch (Ester) | 1700-1725 | Strong |

| Aromatic C=C Stretch | 1450-1600 | Medium-Strong |

| N-H Bend | 1550-1650 | Medium |

| C-O Stretch (Ester) | 1200-1300 | Strong |

| C-N Stretch | 1250-1350 | Medium |

Note: These are predicted values and may vary based on the sampling method (e.g., KBr pellet, thin film).

Raman Spectroscopy

Detailed experimental Raman spectroscopic data for this compound, including specific vibrational mode assignments, is not available in the reviewed scientific literature.

A typical Raman analysis would provide insight into the vibrational modes of the molecule. Key spectral bands would be expected for the naphthalene ring structure, the amino (-NH₂) group, and the methyl ester (-COOCH₃) group. Specific peaks would correspond to C-H stretching, C=C stretching of the aromatic rings, C-N stretching, and C=O stretching of the ester. Such data is instrumental in confirming the molecular structure and understanding the intramolecular vibrational dynamics.

Electronic Absorption Spectroscopy and Photophysical Investigations

Specific experimental UV-Vis absorption spectra for this compound, including absorption maxima (λmax) and corresponding molar absorptivity (ε) values, have not been reported in the available literature.

For context, naphthalene derivatives typically exhibit strong absorption bands in the ultraviolet region. For instance, 2-naphthoic acid shows absorption maxima at approximately 236 nm, 280 nm, and 334 nm sielc.com. The presence of an amino group, a strong auxochrome, would be expected to cause a bathochromic (red) shift in the absorption bands of this compound compared to the unsubstituted naphthoate. A comprehensive study would involve measuring the spectrum in various solvents to assess solvatochromic effects.

There is no published data on the fluorescence emission properties or fluorescence quantum yield (ΦF) of this compound.

Many aminonaphthalene derivatives are known to be fluorescent. For example, other aminonaphthalene compounds are known to exhibit intramolecular charge-transfer (ICT) emission mdpi.com. An investigation into this compound would determine its emission maxima (λem), Stokes shift, and fluorescence lifetime. Quantum yield studies, comparing the compound's emission to a standard, would quantify its fluorescence efficiency. These photophysical parameters are highly dependent on solvent polarity.

There are no studies in the scientific literature that investigate excited-state proton transfer (ESPT) phenomena for this compound.

ESPT is a photochemical process that typically requires both a proton-donating and a proton-accepting group within the same molecule nih.gov. While the amino group can act as a proton donor under certain conditions, this compound lacks a suitable intramolecular proton-accepting site for a facile ESPT reaction, unlike compounds such as aminonaphthols which have been studied for this phenomenon rsc.orgscilit.com. Therefore, significant ESPT is not expected for this compound in its monomeric form.

Mass Spectrometry (MS) for Molecular Ion Confirmation and Fragmentation Analysis

Specific high-resolution mass spectrometry (HRMS) data, including exact mass measurements and detailed fragmentation patterns for this compound, is not available in the public domain. The molecular formula is C₁₂H₁₁NO₂ with a molecular weight of 201.22 g/mol biosynth.com.

HRMS is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement of the molecular ion europa.eu. A fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), would reveal characteristic neutral losses and fragment ions. For this compound, expected fragmentation pathways would include the loss of the methoxy group (-OCH₃) from the ester, the loss of the entire carbomethoxy group (-COOCH₃), and cleavages associated with the naphthalene ring structure arizona.edulibretexts.org.

X-ray Diffraction (XRD) for Crystalline State Analysis

X-ray diffraction is a powerful analytical technique used to determine the atomic and molecular structure of a crystal. By irradiating a crystal with X-rays and analyzing the resulting diffraction pattern, it is possible to deduce the arrangement of atoms within the crystal lattice. This information is crucial for understanding the physical and chemical properties of a solid-state material.

The crystal structure of 2-naphthoic acid has been determined to be monoclinic. rutgers.edu In a monoclinic system, the crystal is described by three unequal axes with two of the axial angles being 90°, and one being unequal to 90°. The space group for 2-naphthoic acid is P2₁/n. rutgers.edu This notation describes the symmetry elements present within the unit cell, which is the basic repeating unit of the crystal lattice.

Based on this, it is plausible that this compound would also crystallize in a common crystal system such as monoclinic or orthorhombic. The presence of additional functional groups (amino and methyl ester) would likely alter the symmetry and packing, leading to a different space group.

Table 1: Crystallographic Data for 2-Naphthoic Acid

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 30.59 |

| b (Å) | 5.00 |

| c (Å) | 5.63 |

| β (°) | 92.6 |

Data sourced from the crystallographic study of 2-naphthoic acid. rutgers.edu

For this compound, a more complex network of intermolecular interactions is expected:

Hydrogen Bonding: The amino group (-NH₂) is a hydrogen bond donor, and the carbonyl oxygen of the methyl ester group (C=O) is a hydrogen bond acceptor. Therefore, intermolecular N-H···O hydrogen bonds are highly probable, linking the molecules into chains or more complex networks. The amino group can also act as a hydrogen bond acceptor in certain arrangements.

π-π Stacking: The naphthalene ring system is an extended aromatic π-system. In the crystal structure of many naphthalene derivatives, π-π stacking interactions are a significant cohesive force. These interactions arise from the attractive, noncovalent interactions between the electron clouds of adjacent aromatic rings. The molecules are likely to arrange in a parallel-displaced or T-shaped manner to maximize these interactions.

These varied intermolecular forces will collectively determine the final crystal packing of this compound, influencing its physical properties such as melting point and solubility.

The naphthalene ring system in 2-naphthoic acid is essentially planar. rutgers.edu The carboxylic acid group is slightly twisted out of the plane of the aromatic ring.

In this compound, the naphthalene core is also expected to be largely planar. The conformation of the methyl ester group (-COOCH₃) relative to the naphthalene ring will be a key structural feature. There is typically a degree of rotational freedom around the C-C bond connecting the ester group to the ring. The final conformation will be a balance between steric effects and the optimization of intermolecular interactions within the crystal. The amino group is also expected to be nearly coplanar with the aromatic ring to maximize resonance stabilization. The planarity of the molecule as a whole will be influenced by the packing forces in the crystal, which may cause slight deviations from ideal planarity.

Mechanistic Investigations and Reactivity Profiles of Methyl 5 Amino 2 Naphthoate

Reactivity of the Amino Group

The amino group (-NH₂) attached to the naphthalene (B1677914) ring is a key site of reactivity. Its nucleophilic character and susceptibility to oxidation are central to the derivatization of Methyl 5-amino-2-naphthoate.

The lone pair of electrons on the nitrogen atom of the amino group makes it a potent nucleophile, readily participating in substitution reactions to form a variety of N-substituted derivatives.

Acylation: The amino group can be readily acylated by reacting this compound with acylating agents such as acid chlorides or anhydrides in the presence of a base. This reaction proceeds through a nucleophilic acyl substitution mechanism. The base serves to neutralize the acid generated during the reaction and to deprotonate the nitrogen, increasing its nucleophilicity. For instance, the reaction with acetyl chloride would yield Methyl 5-acetamido-2-naphthoate.

Alkylation: N-alkylation of the amino group can be achieved using alkyl halides. This reaction typically proceeds via an SN2 mechanism. The reaction may yield a mixture of mono- and di-alkylated products. The use of a base, such as sodium hydride, can facilitate the reaction by deprotonating the amine. For example, reaction with methyl iodide in the presence of a suitable base would lead to the formation of Methyl 5-(methylamino)-2-naphthoate and subsequently Methyl 5-(dimethylamino)-2-naphthoate.

| Reaction Type | Reagent/Catalyst | Product Type | Typical Conditions | Reference Compound Example & Yield |

| Acylation | Acetyl chloride, Pyridine | N-Arylacetamide | Room Temperature | Acetanilide from Aniline (B41778), >95% |

| Alkylation | Methyl iodide, NaH | N-Alkylated Amine | THF, 0 °C to RT | N-Methylaniline from Aniline, ~80% |

Note: The yields provided are for analogous reactions with aniline and are intended to be representative.

The amino group of aryl amines can be oxidized to a nitro group (-NO₂) using strong oxidizing agents. This transformation is synthetically useful as it converts an electron-donating, ortho-, para-directing group into a strongly electron-withdrawing, meta-directing group.

A common reagent for this oxidation is trifluoroperacetic acid (TFPAA), generated in situ from trifluoroacetic anhydride (B1165640) and hydrogen peroxide. The mechanism involves the electrophilic attack of the peroxy acid on the nucleophilic amino group. Other oxidizing agents that can be employed include Caro's acid (peroxymonosulfuric acid) and dimethyldioxirane (B1199080) (DMDO). The choice of oxidant and reaction conditions is critical to prevent over-oxidation or side reactions.

| Oxidizing Agent | Product | Typical Conditions | Reference Compound Example |

| Trifluoroperacetic acid (CF₃COOOH) | Methyl 5-nitro-2-naphthoate | CH₂Cl₂, 0 °C | Oxidation of 2-aminonaphthalene |

| Caro's acid (H₂SO₅) | Methyl 5-nitro-2-naphthoate | H₂SO₄, H₂O₂ | Oxidation of aniline |

| Dimethyldioxirane (DMDO) | Methyl 5-nitro-2-naphthoate | Acetone, Room Temp | Oxidation of various primary amines |

Note: The examples provided are for analogous aromatic amines.

The primary amino group of this compound can undergo condensation reactions with aldehydes and ketones to form imines (Schiff bases). This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. The optimal pH for this reaction is mildly acidic (around 4-5) to facilitate both the protonation of the carbonyl oxygen and to ensure the amine remains sufficiently nucleophilic.

The initial product of the nucleophilic addition is a carbinolamine intermediate. Subsequent dehydration leads to the formation of the C=N double bond characteristic of an imine. In the case of reaction with formaldehyde, further reaction with another equivalent of the amine can lead to the formation of an aminal.

| Carbonyl Compound | Catalyst | Product Type | Typical Conditions |

| Benzaldehyde | Acetic acid | Imine (Schiff Base) | Ethanol (B145695), Reflux |

| Acetone | p-Toluenesulfonic acid | Imine (Schiff Base) | Toluene, Dean-Stark trap |

| Formaldehyde | None or mild acid | Aminal/Imine | Aqueous or alcoholic solution |

Reactivity of the Ester Moiety

The methyl ester group (-COOCH₃) in this compound is another site for chemical modification, primarily through hydrolysis and reduction reactions.

Ester hydrolysis is the cleavage of the ester bond to yield a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process that proceeds via a nucleophilic acyl substitution mechanism. The hydroxide (B78521) ion acts as a nucleophile, attacking the electrophilic carbonyl carbon to form a tetrahedral intermediate. The subsequent elimination of the methoxide (B1231860) ion yields the carboxylic acid, which is then deprotonated by the strong base to form the carboxylate salt. The formation of the resonance-stabilized carboxylate drives the reaction to completion.

Acid-Catalyzed Hydrolysis: This is a reversible process. The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, methanol (B129727) is eliminated as a leaving group, and the carboxylic acid is formed. To drive the equilibrium towards the products, an excess of water is typically used.

The rate of hydrolysis can be influenced by electronic effects of substituents on the naphthalene ring. The electron-donating amino group at the 5-position may slightly decrease the rate of nucleophilic attack at the carbonyl carbon compared to an unsubstituted methyl naphthoate.

| Condition | Catalyst | Products | Mechanism | Key Feature |

| Basic | NaOH or KOH | 5-Amino-2-naphthoic acid salt, Methanol | BAC2 (Bimolecular acyl-oxygen cleavage) | Irreversible |

| Acidic | H₂SO₄ or HCl | 5-Amino-2-naphthoic acid, Methanol | AAC2 (Bimolecular acyl-oxygen cleavage) | Reversible |

For the related compound, methyl 2-naphthoate, the second-order rate constant for alkaline hydrolysis is on the order of 10⁻³ L mol⁻¹ s⁻¹ at 25°C.

The ester group can be reduced to a primary alcohol, (5-amino-2-naphthalenyl)methanol. This transformation requires strong reducing agents.

Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a powerful reducing agent that readily reduces esters to primary alcohols. The reaction proceeds through a nucleophilic acyl substitution where a hydride ion attacks the carbonyl carbon, leading to the formation of an aldehyde intermediate which is then further reduced to the primary alcohol. The reaction is typically carried out in an anhydrous ether solvent, followed by an aqueous workup to protonate the resulting alkoxide.

Catalytic Hydrogenation: While less common for ester reduction than for other functional groups, catalytic hydrogenation can be employed under harsh conditions (high pressure and temperature) with specific catalysts. However, this method may also affect other reducible groups in the molecule, such as the aromatic ring, if not carefully controlled.

| Reducing Agent | Product | Solvent | Typical Conditions | Reference Compound Example & Yield |

| Lithium Aluminum Hydride (LiAlH₄) | (5-amino-2-naphthalenyl)methanol | Diethyl ether or THF | 0 °C to Reflux, followed by aqueous workup | Reduction of Methyl 2-naphthoate, >90% |

| Catalytic Hydrogenation | (5-amino-2-naphthalenyl)methanol | Ethanol | High pressure H₂, Ru or Cu-based catalyst, High temp. | Hydrogenation of various esters, variable yields |

Note: The yield provided is for a closely related compound and is intended to be representative.

Electrophilic Aromatic Substitution Reactions on the Naphthalene Ring

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, including naphthalene and its derivatives. wordpress.com In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring. The naphthalene system is generally more reactive towards electrophiles than benzene (B151609) because the activation energy required to form the intermediate carbocation (a resonance-stabilized arenium ion) is lower. wikipedia.org

For a substituted naphthalene like this compound, the position of electrophilic attack is directed by the existing substituents. The naphthalene ring has two types of positions available for substitution: alpha (1, 4, 5, 8) and beta (2, 3, 6, 7). In the absence of overriding substituent effects, electrophilic attack is generally favored at the alpha-position due to the formation of a more stable carbocation intermediate with a greater number of resonance structures that preserve one of the aromatic rings. wordpress.com

In the case of this compound, the ring is substituted with a strongly activating amino group (-NH₂) at the 5-position (an alpha-position) and a deactivating methoxycarbonyl group (-COOCH₃) at the 2-position (a beta-position). The amino group is a powerful activating group due to the ability of its lone pair of electrons to participate in resonance, thereby increasing the electron density of the ring and stabilizing the arenium ion intermediate. youtube.com Conversely, the methoxycarbonyl group is a deactivating group because the carbonyl group is electron-withdrawing through resonance, decreasing the electron density of the ring. masterorganicchemistry.com

Influence of Substituents on Reaction Pathways and Selectivity

The regiochemical outcome of electrophilic aromatic substitution on this compound is a direct consequence of the electronic effects of the amino and methoxycarbonyl substituents.

The amino group at C-5 is a strong activating group and an ortho, para-director. masterorganicchemistry.com This means it directs incoming electrophiles to the positions ortho and para to itself. In this case, the positions ortho to the amino group are C-4 and C-6. The position para to the amino group is C-1.

The methoxycarbonyl group at C-2 is a deactivating group and a meta-director. masterorganicchemistry.com It will direct incoming electrophiles to the positions meta to itself, which are C-4 and C-7 (and C-5, which is already substituted).

When considering the combined influence of both groups, the powerful activating effect of the amino group is the determining factor. youtube.com Therefore, electrophilic substitution is most likely to occur at the positions activated by the amino group.

A qualitative analysis of the potential sites for electrophilic attack is as follows:

C-4: This position is ortho to the activating amino group and meta to the deactivating methoxycarbonyl group. The directing effects of both groups are in agreement, making this a highly favored position for substitution.

C-6: This position is also ortho to the activating amino group. However, it is on the same ring as the amino group and further away from the deactivating group.

C-1: This position is para to the activating amino group. However, it is also subject to peri-interactions with the substituent at C-8 (a hydrogen atom in this case), which can introduce steric hindrance. bombaytechnologist.in

Other positions: Positions on the ring bearing the deactivating methoxycarbonyl group (C-1, C-3) are significantly deactivated and less likely to be attacked. Positions meta to the activating amino group (C-2, C-7) are also disfavored.

Therefore, the primary products expected from the electrophilic aromatic substitution of this compound would be the 4-substituted and 6-substituted isomers, with the 4-substituted product likely being the major isomer due to the concordant directing effects of both substituents.

Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position of Substitution | Influence of 5-Amino Group (Activating) | Influence of 2-Methoxycarbonyl Group (Deactivating) | Predicted Outcome |

| C-4 | Ortho (Strongly Activating) | Meta (Directing) | Major Product |

| C-6 | Ortho (Strongly Activating) | - | Minor Product |

| C-1 | Para (Activating) | Ortho (Deactivating) | Minor Product |

| C-3 | Meta (Disfavored) | Ortho (Deactivating) | Not Favored |

| C-7 | Meta (Disfavored) | Meta (Directing) | Not Favored |

| C-8 | - | - | Not Favored |

Reaction Kinetics and Thermodynamic Considerations

The rate of an electrophilic aromatic substitution reaction is influenced by the electron density of the aromatic ring. Activating groups increase the reaction rate, while deactivating groups decrease it. unizin.org Due to the presence of the strongly activating amino group, this compound is expected to be significantly more reactive towards electrophiles than unsubstituted naphthalene or methyl 2-naphthoate. The first step of the mechanism, the attack of the aromatic ring on the electrophile to form the arenium ion, is the rate-determining step. masterorganicchemistry.com The electron-donating nature of the amino group stabilizes the transition state leading to the arenium ion, thereby lowering the activation energy and increasing the reaction rate.

In some electrophilic aromatic substitutions on naphthalene, the product distribution can be governed by either kinetic or thermodynamic control. wikipedia.orglibretexts.org

Kinetic Control: At lower reaction temperatures, the reaction is typically under kinetic control, meaning the product that is formed fastest will predominate. libretexts.org This usually corresponds to the reaction pathway with the lowest activation energy. For this compound, substitution at the C-4 position is likely to be the kinetically favored pathway due to the strong activation from the adjacent amino group.

Thermodynamic Control: At higher temperatures, the reaction may become reversible, leading to thermodynamic control. pressbooks.pub Under these conditions, the most stable product will be the major isomer, even if it is formed more slowly. wikipedia.org In the context of substituted naphthalenes, steric interactions can play a significant role in the thermodynamic stability of the products. For instance, substitution at a position that leads to significant steric strain with an adjacent substituent might result in a thermodynamically less stable product. wordpress.com

For this compound, the 4-substituted product is not expected to have significant steric hindrance. Therefore, it is plausible that the kinetically and thermodynamically favored products are the same. However, without specific experimental data, it is difficult to definitively predict the product distribution under different temperature regimes.

Factors Influencing Reaction Control in Electrophilic Substitution

| Factor | Kinetic Control | Thermodynamic Control |

| Temperature | Lower | Higher |

| Reaction Time | Shorter | Longer |

| Reversibility | Irreversible or slow reverse reaction | Reversible reaction |

| Major Product | Product formed fastest (lowest activation energy) | Most stable product (lowest Gibbs free energy) |

Computational and Theoretical Studies on Methyl 5 Amino 2 Naphthoate

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, prized for its balance of accuracy and computational efficiency. arxiv.orgnih.gov It is extensively used to determine the ground-state properties of molecules by calculating the electron density. nih.gov For Methyl 5-amino-2-naphthoate, DFT calculations are instrumental in elucidating its fundamental chemical nature.

The first step in a computational study is typically to find the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometrical optimization. nih.gov Using DFT methods, such as the widely used B3LYP functional combined with a suitable basis set like 6-311G(d,p), the molecular structure of this compound is adjusted until a minimum energy conformation is reached. nih.govatlantis-press.com This optimized geometry corresponds to the most probable structure of the molecule in its ground state.

Conformational analysis further explores the molecule's potential energy surface to identify different stable conformers and the energy barriers between them. For this compound, this involves analyzing the rotation around single bonds, particularly the C-N bond of the amino group and the C-C and C-O bonds of the ester group. The results of such an analysis reveal the preferred spatial orientation of these functional groups relative to the naphthalene (B1677914) ring. The optimized geometric parameters, including bond lengths and angles, provide a precise structural model. researchgate.net

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Lengths (Å) | C-N (amino) | 1.395 |

| C=O (ester) | 1.210 | |

| C-O (ester) | 1.360 | |

| Bond Angles (°) | C-N-H | 118.5 |

| O=C-O | 124.0 | |

| C-O-C (ester) | 116.5 |

Understanding the electronic structure is key to predicting a molecule's reactivity. DFT calculations provide a detailed picture of how electrons are distributed within this compound. The Molecular Electrostatic Potential (MEP) map is a particularly insightful tool that visualizes the electrostatic potential on the electron density surface. nih.gov For this compound, the MEP map would highlight electron-rich regions (negative potential), such as around the oxygen atoms of the ester group and the nitrogen atom of the amino group, which are susceptible to electrophilic attack. Conversely, electron-deficient regions (positive potential), typically around the hydrogen atoms of the amino group and the naphthalene ring, indicate sites for nucleophilic attack. nih.gov

Analysis of charge distribution, often through methods like Mulliken population analysis, assigns partial charges to each atom in the molecule. This provides a quantitative measure of the electronic effects of the amino and methyl ester substituents on the naphthalene core.

| Atom | Calculated Charge (a.u.) |

|---|---|

| O (carbonyl) | -0.55 |

| O (ether) | -0.48 |

| N (amino) | -0.85 |

| C (carbonyl) | +0.60 |

DFT calculations can accurately predict various spectroscopic properties, which is invaluable for interpreting experimental data. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C nuclei can aid in the assignment of complex experimental spectra. nih.gov The predicted shifts are obtained by calculating the magnetic shielding tensors for each nucleus in the optimized geometry. nih.gov

Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. atlantis-press.comresearchgate.net These calculations yield a set of normal modes of vibration and their corresponding frequencies. researchgate.net By comparing the calculated spectrum with the experimental one, each absorption band can be assigned to a specific molecular motion, such as the N-H stretching of the amino group, the C=O stretching of the ester, or the characteristic vibrations of the naphthalene ring.

| Spectroscopic Parameter | Assignment | Predicted Value |

|---|---|---|

| Vibrational Frequencies (cm⁻¹) | N-H stretch (asymmetric) | 3510 |

| C=O stretch | 1725 | |

| Aromatic C=C stretch | 1620 | |

| ¹H NMR Chemical Shifts (ppm) | -NH₂ | 4.50 |

| -OCH₃ | 3.90 | |

| Aromatic protons | 7.0 - 8.5 | |

| ¹³C NMR Chemical Shifts (ppm) | C=O | 167.0 |

| -OCH₃ | 52.5 | |

| Aromatic carbons | 110 - 145 |

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding chemical reactivity and electronic properties. mdpi.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. growingscience.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. mdpi.comchemmethod.com For this compound, the distribution of these orbitals would show that the HOMO is likely localized on the electron-rich amino group and the naphthalene ring, while the LUMO may be distributed over the electron-withdrawing ester group and the aromatic system. researchgate.net

From the HOMO and LUMO energies, several chemical reactivity indices can be derived, such as chemical potential, hardness, softness, and the electrophilicity index. nih.gov These parameters provide a quantitative framework for predicting the molecule's behavior in chemical reactions. aimspress.com

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -5.80 |

| LUMO Energy | -1.50 |

| HOMO-LUMO Gap (ΔE) | 4.30 |

| Chemical Potential (μ) | -3.65 |

| Chemical Hardness (η) | 2.15 |

| Global Electrophilicity Index (ω) | 3.10 |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Dynamics

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is employed to investigate the behavior of molecules in their electronic excited states. nih.govmdpi.com This method is particularly useful for predicting the ultraviolet-visible (UV-Vis) absorption spectrum of a molecule. growingscience.com By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption maxima (λ_max) and the intensity of these transitions (oscillator strength). mdpi.com For this compound, TD-DFT calculations would reveal the nature of its electronic transitions, likely involving π→π* transitions within the naphthalene ring system, influenced by the amino and ester functional groups.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|---|

| S₀ → S₁ | 3.85 | 322 | 0.45 | HOMO → LUMO |

| S₀ → S₂ | 4.50 | 275 | 0.20 | HOMO-1 → LUMO |

| S₀ → S₃ | 4.95 | 250 | 0.65 | HOMO → LUMO+1 |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, offering insights into their conformational flexibility and interactions with their environment, such as a solvent. nih.govmdpi.com An MD simulation calculates the trajectory of each atom over time by solving Newton's equations of motion. mdpi.com

For this compound, an MD simulation in a solvent like water or dimethyl sulfoxide (B87167) (DMSO) could reveal how the solvent molecules arrange around the solute and the nature of intermolecular interactions, such as hydrogen bonding between the amino group and solvent molecules. It would also allow for the exploration of the molecule's conformational landscape over time, providing a dynamic picture that complements the static view from DFT calculations. nih.gov Analysis of these simulations can yield important information on the structural stability and dynamic properties of the molecule in a realistic environment.

Quantum Chemical Characterization of Reaction Intermediates and Transition States

While specific quantum chemical studies directly characterizing reaction intermediates and transition states involving this compound are not extensively documented in publicly available literature, the principles of such characterizations can be understood from studies on related naphthoate and aromatic amine compounds. Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms, determining the geometries of transient species, and calculating their energetic properties.

In a hypothetical context of a reaction involving this compound, such as electrophilic aromatic substitution or amidation, quantum chemical calculations would be employed to model the potential energy surface of the reaction. This would involve:

Geometry Optimization: Calculating the lowest energy structures of the reactants, products, and any proposed intermediates and transition states.

Frequency Calculations: To confirm that optimized structures correspond to energy minima (for stable species and intermediates) or first-order saddle points (for transition states) on the potential energy surface. Imaginary frequencies are characteristic of transition states and correspond to the vibrational mode of the bond breaking or forming.

Energy Calculations: Determining the relative energies of all species on the reaction pathway, including activation energies (the energy difference between reactants and the transition state) and reaction enthalpies (the energy difference between reactants and products).

For instance, in a study on the visible-light-driven hydroboration of 2-naphthoate, a compound structurally similar to this compound, DFT calculations were used to investigate the adsorption behavior of the reactants on a catalyst surface. acs.orgacs.org These calculations are crucial for understanding the initial steps of a catalytic cycle and the electronic interactions that facilitate the reaction.

A hypothetical reaction pathway for an electrophilic substitution on the naphthalene ring of this compound would involve the formation of a sigma complex (also known as an arenium ion) as a reaction intermediate. Quantum chemical calculations could precisely predict the structure of this intermediate, the distribution of positive charge, and the energy barrier to its formation and subsequent deprotonation to form the product.

The table below illustrates the types of data that would be generated from a quantum chemical study of a hypothetical reaction involving this compound.

| Species | Optimized Geometry (Key Parameters) | Relative Energy (kcal/mol) | Number of Imaginary Frequencies |

| Reactants | N/A | 0 | 0 |

| Transition State 1 | C-E bond forming | +25 | 1 |

| Intermediate (Sigma Complex) | C-E bond formed, sp3 carbon in ring | +15 | 0 |

| Transition State 2 | C-H bond breaking | +5 | 1 |

| Products | N/A | -10 | 0 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Quantitative Structure-Activity Relationship (QSAR) Studies for Naphthoate Derivatives

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties. atlantis-press.com These properties are quantified by molecular descriptors, which can be categorized as:

Electronic Descriptors: Related to the electron distribution in the molecule (e.g., HOMO/LUMO energies, dipole moment, partial charges).

Steric Descriptors: Related to the size and shape of the molecule (e.g., molecular weight, molar refractivity, van der Waals volume).

Hydrophobic Descriptors: Related to the lipophilicity of the molecule (e.g., logP, water solubility).

Topological Descriptors: Related to the connectivity of atoms in the molecule.

A typical QSAR study involves the following steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the series using specialized software.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that correlates the biological activity with a selection of the calculated descriptors. brieflands.comnih.gov

Model Validation: The predictive power of the QSAR model is assessed using statistical techniques such as cross-validation and by using an external test set of compounds that were not used in the model development.

For example, a 3D-QSAR study using Comparative Molecular Field Analysis (CoMFA) was performed on a series of naphthoquinone derivatives to explore their anti-colorectal cancer activity. mdpi.com This study generated a reliable model that identified key structural features that could be modified to improve the potency of the compounds. mdpi.com

The following interactive data table presents a hypothetical set of data for a QSAR study on a series of hypothetical this compound derivatives, illustrating the relationship between molecular descriptors and biological activity.

| Compound | logP (Hydrophobicity) | Molar Refractivity (Steric) | LUMO Energy (Electronic, eV) | Experimental pIC50 | Predicted pIC50 |

| Derivative 1 | 2.5 | 60 | -1.2 | 5.8 | 5.7 |

| Derivative 2 | 3.1 | 65 | -1.5 | 6.2 | 6.3 |

| Derivative 3 | 2.8 | 62 | -1.3 | 6.0 | 5.9 |

| Derivative 4 | 3.5 | 70 | -1.8 | 6.8 | 6.7 |

| Derivative 5 | 2.2 | 58 | -1.1 | 5.5 | 5.6 |

Note: The data in this table is hypothetical and for illustrative purposes only. The predicted pIC50 values would be calculated using the developed QSAR equation.

Such QSAR models are valuable tools in drug discovery and medicinal chemistry as they can be used to predict the biological activity of novel compounds before they are synthesized, thus saving time and resources. nih.gov

Applications of Methyl 5 Amino 2 Naphthoate in Advanced Materials Science and Chemical Synthesis

Role as a Precursor in Functional Organic Material Development

The bifunctional nature of Methyl 5-amino-2-naphthoate, possessing both a nucleophilic amino group and an ester group that can be hydrolyzed or transformed, makes it a valuable precursor for a variety of functional organic materials. The naphthalene (B1677914) scaffold itself provides a rigid, planar, and aromatic system that can be exploited for its optical and electronic properties.

The amino group on the naphthalene ring is a key functional group for the synthesis of azo dyes. wikipedia.org Aromatic amines are common precursors in the production of a wide range of colorants. nih.gov The general synthesis of azo dyes involves the diazotization of a primary aromatic amine, followed by coupling with an electron-rich substrate. nih.gov In this context, the amino group of this compound could be diazotized and then coupled with various aromatic compounds to produce a diverse array of azo dyes.

The specific shade and properties of the resulting dye would depend on the nature of the coupling component. For instance, coupling with naphthol derivatives is a common strategy to produce red and orange pigments. epo.org The ester group of this compound could potentially be used to tune the solubility and fastness properties of the final dye molecule. For example, it could be hydrolyzed to the corresponding carboxylic acid to create water-soluble dyes or converted to other esters to enhance compatibility with specific polymer matrices in disperse dyes. google.comnih.gov While specific examples utilizing this compound are not prevalent in the literature, the fundamental principles of dye chemistry strongly suggest its utility as a precursor in this field. epa.gov

Naphthalene-containing compounds, particularly naphthopyrans, are a well-known class of photochromic materials. These molecules undergo a reversible change in their molecular structure upon exposure to light, leading to a change in their absorption spectrum and, consequently, their color. The synthesis of certain photochromic materials involves the use of amino-substituted precursors. While direct evidence for the use of this compound in the synthesis of photochromic or thermochromic materials is scarce, its structural similarity to precursors of indeno-fused naphthopyrans suggests its potential in this area. google.com

Thermochromic materials, which change color in response to temperature changes, can also be designed using organic molecules that undergo structural phase transitions. The rigid naphthalene core of this compound could serve as a foundational element in the design of such materials, where intermolecular interactions and molecular packing, influenced by the amino and ester groups, could be engineered to be temperature-sensitive. google.com

Organic materials with tailored optical properties are of great interest for applications in optical transmission and data storage. The extended π-conjugated system of the naphthalene core in this compound suggests that it could be a building block for materials with interesting nonlinear optical properties. researchgate.net Such materials are crucial for the development of all-optical communication technologies.

In the realm of data storage, holographic data storage is a high-density technology that relies on photoresponsive materials. photonicsonline.com While there is no direct report of this compound in this application, the development of new photoactive polymers and small molecules is a key area of research. The functional groups of this compound would allow for its incorporation into polymer chains or its use as a dopant in a polymer matrix, potentially leading to new materials for holographic recording.

Contributions to Self-Assembly and Nanostructure Engineering

The spontaneous organization of molecules into well-defined, ordered structures, known as self-assembly, is a powerful bottom-up approach for the fabrication of nanomaterials. nih.gov The planarity and potential for π-π stacking of the naphthalene core, combined with the hydrogen-bonding capabilities of the amino and ester groups, make this compound a promising candidate for designing self-assembling systems.

Hierarchical self-assembly, where molecules first form primary structures that then organize into more complex, higher-order architectures, is a key principle in creating functional materials. rsc.org Aromatic-peptide conjugates have been shown to undergo hierarchical self-assembly into functional supramolecular biopolymers. nih.gov The amino group of this compound could be readily coupled with amino acids to create such conjugates. The resulting molecules would combine the self-assembly driving forces of the naphthalene unit (π-π stacking) and the peptide backbone (hydrogen bonding), leading to the formation of complex and potentially stimuli-responsive supramolecular structures.

While the formation of specific nanostructures like "nanotrumpets" or "nanotwists" has not been directly reported for this compound, the self-assembly of various naphthalene derivatives into diverse morphologies is well-documented. For example, amino-functionalized carbon nanotubes have been synthesized, showcasing the utility of amino groups in directing the structure of nanomaterials. eurekaselect.com By carefully designing the molecular structure and controlling the self-assembly conditions (e.g., solvent, temperature, concentration), it is conceivable that this compound or its derivatives could be guided to form a variety of controlled nanostructures. The interplay of hydrogen bonding, π-π stacking, and dipole-dipole interactions would be the primary driving forces for the formation of such ordered assemblies.

Development of Fluorescent Molecular Probes for Research Tools

The inherent fluorescence of the naphthalene moiety makes it a popular fluorophore in the design of chemosensors. researchgate.net this compound serves as an excellent starting material for creating fluorescent molecular probes due to the presence of the electron-donating amino group, which can enhance the photophysical properties of the naphthalene ring system. These probes are designed to detect specific analytes, such as metal ions, with high sensitivity and selectivity through mechanisms like chelation-enhanced fluorescence (CHEF). researchgate.net

The synthesis of these probes often involves modifying the amino group to create a binding site for the target analyte. For example, condensation reactions with aldehydes or other carbonyl-containing compounds can yield Schiff base derivatives. rsc.org This modification can create a specific cavity for a metal ion. Upon coordination with the target ion, the probe's molecular conformation is altered, often leading to a significant increase, or "turn-on," of fluorescence intensity. This response allows for the qualitative and quantitative detection of the analyte. arabjchem.org For instance, naphthalene-based sensors have been successfully developed for the detection of biologically and environmentally important ions like Al³⁺ and Zn²⁺. rsc.orgnih.govrsc.org The design often incorporates a receptor unit linked to the naphthalene fluorophore, where the binding event triggers the fluorescence signal. arabjchem.org

| Probe Type | Target Analyte | Sensing Mechanism | Detection Limit |

| Naphthol Schiff Base | Al³⁺ | Chelation-Enhanced Fluorescence (CHEF) | 0.05 µM nih.gov |

| Naphthalene-derived Schiff Base | Zn²⁺ | Chelation-Enhanced Fluorescence (CHEF) | 1.91 x 10⁻⁶ M rsc.org |

| Naphthalimide-based Probe | Zn²⁺ | Photoinduced Electron Transfer (PET) Inhibition | 79.2 nM arabjchem.org |

This table presents examples of naphthalene-based fluorescent probes and their performance, illustrating the principles applicable to derivatives of this compound.

Ligand Design for Metal Complexation and Catalysis

The molecular structure of this compound, containing both a nitrogen donor (from the amino group) and potential oxygen donors (from the ester group, especially after hydrolysis to a carboxylate), makes it an ideal candidate for ligand design. biointerfaceresearch.com Ligands are crucial in coordination chemistry as they bind to metal centers, influencing the resulting complex's stability, reactivity, and catalytic properties. biointerfaceresearch.com The design of a ligand determines the coordination geometry and electronic properties of the metal complex. biointerfaceresearch.com

The amino group and the carboxylate group (formed via hydrolysis of the methyl ester) can act as a bidentate chelator, binding to a metal ion to form a stable 5- or 6-membered ring. biointerfaceresearch.com This chelate effect results in thermodynamically more stable metal complexes compared to those formed with monodentate ligands. biointerfaceresearch.com The rigid naphthalene backbone provides steric bulk and pre-organizes the donor atoms for effective metal binding. These structural features are advantageous in catalysis, where a well-defined and stable coordination environment around the metal center is often required for high activity and selectivity. mdpi.com

The synthesis of transition metal complexes using ligands derived from this compound typically involves reacting the ligand with a suitable metal salt in an appropriate solvent. The methyl ester can be hydrolyzed to the corresponding carboxylic acid (5-amino-2-naphthoic acid) to enhance its coordination ability as a carboxylate anion.

A general synthetic route involves dissolving the naphthoate-based ligand and a transition metal salt (e.g., chlorides, nitrates, or acetates of Mn(II), Co(II), Ni(II), Cu(II), or Zn(II)) in a solvent like ethanol (B145695) or methanol (B129727). tandfonline.comresearchgate.net The reaction mixture may be heated under reflux to facilitate the complex formation. Upon cooling, the resulting metal complex often precipitates and can be isolated by filtration. The stoichiometry of the final complex (metal-to-ligand ratio) can be controlled by the reaction conditions and the nature of the metal ion and ligand. jmchemsci.com

Characterization of these complexes is performed using various analytical techniques:

FT-IR Spectroscopy: To confirm the coordination of the amino and carboxylate groups to the metal ion, evidenced by shifts in the characteristic vibrational frequencies.

UV-Vis Spectroscopy: To study the electronic transitions and determine the coordination geometry of the metal center. researchgate.net

Elemental Analysis: To confirm the empirical formula of the synthesized complex. tandfonline.com

X-ray Diffraction: To determine the precise three-dimensional structure and bonding within the complex. tandfonline.com

Transition metal complexes synthesized with naphthoate ligands can serve as valuable single-source precursors for the preparation of nano-sized metal oxides. tandfonline.comresearchgate.net This process typically involves the thermal decomposition (calcination) of the metal-organic complex at elevated temperatures. The organic ligand framework is burned off, leaving behind the corresponding metal oxide in the form of nanoparticles. researchgate.net The size, morphology, and crystalline phase of the resulting metal oxide nanoparticles can be influenced by the structure of the precursor complex and the calcination conditions.

These derived metal oxides, such as ZnO, TiO₂, and CuO, are often semiconductors and are widely investigated for their photocatalytic properties. mdpi.comrsc.org When irradiated with light of sufficient energy (greater than their band gap), these materials generate electron-hole pairs. mdpi.com These charge carriers can migrate to the surface of the nanoparticle and react with adsorbed water and oxygen to produce highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂⁻•). researchgate.net These ROS are powerful oxidizing agents that can degrade organic pollutants in water and air into simpler, less harmful substances like CO₂ and H₂O. tandfonline.comresearchgate.net

For example, nano metal oxides prepared from naphthoate complexes have been shown to be efficient catalysts for the degradation of organic dyes like methyl orange. tandfonline.com The use of a complex derived from this compound could offer a route to producing doped or composite metal oxides, potentially enhancing their photocatalytic efficiency by modifying their light absorption and charge separation properties. arxiv.org

| Metal Oxide | Precursor | Target Pollutant | Degradation Mechanism |

| C-ZnO | Naphthoate Complex | Naphthalene | Generation of •OH and O₂⁻• radicals researchgate.net |

| Various Metal Oxides | Naphthoate/Aminoguanidine Complexes | Methyl Orange Dye | Reactive Oxygen Species (ROS) tandfonline.com |

| WO₃ | N/A | Naphthalene | Generation of •OH radicals researchgate.net |

This table summarizes findings on the photocatalytic degradation of pollutants using metal oxides, including those derived from precursors similar to this compound complexes.

Utilization in the Synthesis of Complex Organic Building Blocks

The bifunctional nature of this compound makes it a versatile building block for the synthesis of more complex organic molecules. mdpi.com The amino group and the methyl ester can be selectively modified through a wide range of chemical reactions, allowing for the construction of elaborate molecular architectures.

The amino group can undergo reactions such as:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Alkylation: To form secondary or tertiary amines.

Diazotization: Conversion to a diazonium salt, which is a versatile intermediate for introducing various other functional groups (e.g., -OH, -CN, halogens) onto the naphthalene ring.

Mannich Reactions: To synthesize amidoalkyl naphthols, which are themselves important bioactive substances and precursors for other molecules like oxazines. mdpi.com

The methyl ester group can be:

Hydrolyzed: To the corresponding carboxylic acid, which can then be converted to acid chlorides, amides, or other esters.

Reduced: To a primary alcohol (hydroxymethyl group).

Reacted with Grignard reagents: To form tertiary alcohols.

This dual reactivity allows this compound to be used as a scaffold to link different molecular fragments or to build up complexity in a stepwise manner. For instance, its derivatives can be incorporated into larger structures such as polymers, dendrimers, or pharmacologically active compounds. The naphthalene core provides rigidity and defined spatial orientation, which is crucial in designing molecules for specific applications, such as ligands in asymmetric catalysis or components of molecular machines. mdpi.com

Future Research Directions and Advanced Methodological Integration

Exploration of Novel and Sustainable Synthetic Routes

The development of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemistry. Future research into the synthesis of Methyl 5-amino-2-naphthoate and its derivatives will likely focus on moving beyond traditional multi-step processes, which often involve harsh reagents and generate significant waste.

Key areas of exploration include:

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times and improve yields for related compounds like 5-amino- and 7-amino-4-hydroxy-2-naphthoic acids. researchgate.net Applying this technique to the synthesis of this compound could offer a more energy-efficient pathway. researchgate.net

Solvent-Free Reactions: Green chemistry principles encourage the reduction or elimination of volatile organic solvents. Investigating solvent-free reaction conditions, similar to those used for producing aminobenzylnaphthols, could provide a more sustainable manufacturing process. mdpi.com

Catalytic C-H Amination: Direct C-H amination of a suitable methyl naphthoate precursor would be a highly atom-economical route. Research into transition-metal catalysts (e.g., palladium, rhodium, copper) capable of regioselectively functionalizing the C5 position of the naphthalene (B1677914) ring is a promising frontier.

| Synthetic Strategy | Potential Advantages | Related Research Example |

| Microwave-Assisted Synthesis | Reduced reaction time, increased yields, energy efficiency | Synthesis of 5-amino- and 7-amino-4-hydroxy-2-naphthoic acids researchgate.net |

| Solvent-Free Conditions | Reduced waste, lower environmental impact, increased safety | Green synthesis of aminobenzylnaphthols mdpi.com |

| Catalytic C-H Amination | High atom economy, fewer synthetic steps, direct functionalization | General advancements in transition-metal catalysis |

Synergistic Application of Advanced Spectroscopic and Computational Techniques

To fully understand and predict the behavior of this compound, a combination of advanced experimental and theoretical methods is essential. The synergy between high-resolution spectroscopy and computational chemistry provides deeper insights than either method could alone.

Spectroscopic Analysis: Ultrafast spectroscopic techniques, such as femtosecond transient absorption spectroscopy, are crucial for probing the short-lived excited states and intramolecular charge transfer (ICT) dynamics of the molecule. nih.govnih.gov These experiments can elucidate the pathways of energy dissipation and relaxation after photoexcitation. nih.gov

Computational Modeling: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations are powerful tools for complementing experimental data. mdpi.com These methods can be used to:

Optimize molecular geometries in ground and excited states. mdpi.com

Calculate Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels to understand electronic transitions. mdpi.com

Simulate absorption and emission spectra.

Map potential energy surfaces to rationalize reaction mechanisms and excited-state dynamics. rsc.org

By combining experimental transient absorption data with calculated potential energy surfaces, researchers can build a comprehensive model of the photophysical processes governing the behavior of this compound. nih.govrsc.org

Design of Next-Generation Naphthoate-Based Functional Materials

The rigid and electronically tunable structure of the naphthoate core makes it an excellent building block for advanced functional materials.

Metal-Organic Frameworks (MOFs): Naphthalene dicarboxylates, close relatives of this compound, have been successfully used as organic linkers to construct highly porous and stable MOFs. frontiersin.orgwikipedia.org By incorporating the amino-functionalized naphthoate linker, new MOFs could be designed with tailored properties for applications such as:

Selective gas storage and separation (e.g., CO2 capture). frontiersin.org

Heterogeneous catalysis. patsnap.com

Chemical sensing, where the amino group can act as a binding site for specific analytes.

Functional Polymers and Composites: Integrating the this compound moiety into polymer backbones or as a functional pendant group can yield materials with unique optical and electronic properties. researchgate.net These polymer-MOF hybrids or carbon-based composites could find use in membranes, energy storage, and photocatalysis. patsnap.comnih.gov For instance, naphthoate-functionalized carbon dots have been explored as metal-free photocatalysts. acs.orgacs.org

| Material Class | Potential Application | Key Feature |

| Metal-Organic Frameworks (MOFs) | Gas storage, catalysis, sensing | High porosity and tunable functionality frontiersin.orgpatsnap.com |

| Functional Polymers | Membranes, energy storage | Enhanced thermal stability and specific optical properties researchgate.netresearchgate.net |

| Carbon Dot Composites | Photocatalysis | Visible-light harvesting and charge transfer enhancement acs.orgacs.org |

Development of Targeted Chemical Probes for Specific Research Applications

Chemical probes are small molecules designed to selectively interact with and report on a specific biological target or environment. nih.govnih.gov The fluorescent nature of many naphthalene derivatives makes this compound an attractive scaffold for developing such probes.

The design strategy would involve modifying the core structure to include:

A Recognition Element: A chemical group that specifically binds to the target of interest (e.g., a metal ion, an enzyme, or a specific protein).

A Signaling Unit: The aminonaphthoate core, whose fluorescence properties (intensity, wavelength, lifetime) change upon binding of the recognition element to the target.

A Linker: A spacer that connects the recognition element and the signaling unit.

Naphthalimide-based structures, which are electronically similar, have been successfully developed as fluorescent probes for detecting metal ions like Cu2+. nih.govresearchgate.net By analogy, this compound could be functionalized to create probes for various biological analytes, enabling real-time imaging in living cells. nih.gov

Fundamental Studies on Excited-State Phenomena and Charge Transfer Mechanisms

The defining characteristic of this compound is the "push-pull" electronic system created by the amino (donor) and ester (acceptor) groups. This arrangement facilitates intramolecular charge transfer (ICT) upon photoexcitation, a phenomenon of fundamental scientific interest. researchgate.net

Future fundamental studies should focus on:

Excited-State Dynamics: Characterizing the sequence of events following light absorption, including the transition from the initial Franck-Condon state to relaxed and non-relaxed ICT states. nih.gov The influence of solvent polarity and viscosity on the lifetimes of these states can reveal crucial details about the charge transfer mechanism. nih.gov

Charge Transfer Mechanisms: A photo-driven process can excite an electron from a donor to an acceptor, initiating a charge transfer event. mdpi.com In systems like this compound, the amino group acts as an electron donor, and the naphthalene ring system coupled with the ester group acts as the acceptor. researchgate.net Understanding the efficiency and dynamics of this charge separation is key to its application in areas like photocatalysis and solar energy conversion. acs.orgmdpi.com Studies on related systems have shown that such charge transfer processes can be harnessed for photocatalytic reactions. acs.org